Retinyl acetate

Catalog No.
S568343
CAS No.
127-47-9
M.F
C22H32O2
M. Wt
328.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Retinyl acetate

CAS Number

127-47-9

Product Name

Retinyl acetate

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+

InChI Key

QGNJRVVDBSJHIZ-QHLGVNSISA-N

Synonyms

9-cis-retinyl acetate, all-trans-retinyl acetate, Dagravit A Forte, Dif Vitamin A Masivo, QLT091001, RetiNit, retinol acetate, retinol acetate, (9,13-cis)-isomer, retinyl acetate, vitamin A acetate, Vitamin A Dispersa, Vitamin-A-Saar

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C

Vitamin A Deficiency Research

Retinyl acetate supplements are a crucial tool in research aimed at understanding and treating vitamin A deficiency (VAD). VAD affects millions globally, particularly children in developing countries. Studies utilize retinyl acetate to:

  • Induce controlled VAD models in animals: Researchers utilize controlled doses of retinyl acetate to induce varying degrees of VAD in animals like rats or mice. This allows them to study the consequences of the deficiency on various bodily functions, like vision, immunity, and reproduction [Source: National Institutes of Health, ].
  • Evaluate the effectiveness of interventions: By supplementing VAD models with retinyl acetate and monitoring their response, researchers can assess the effectiveness of different interventions, such as dietary modifications or new fortified food products, in combating VAD [Source: World Health Organization, ].

Cancer Research

While early research suggested potential benefits of retinyl acetate in preventing cancer, later studies yielded conflicting results. Currently, research on retinyl acetate in cancer focuses on:

  • Understanding its role in carcinogenesis: Some studies suggest retinyl acetate might act as a co-carcinogen, meaning it could enhance the effects of other cancer-causing agents under specific conditions [Source: National Library of Medicine, ]. Further research is needed to confirm this connection and understand the specific mechanisms involved.
  • Investigating potential interactions with other therapies: Some research explores how retinyl acetate might interact with other cancer treatments, aiming to identify potential synergies or adverse effects [Source: National Library of Medicine, ].

Skin Research

Retinyl acetate, when converted to retinoic acid in the body, plays a vital role in skin health. Studies investigate its potential in:

  • Understanding skin aging: Research explores how retinyl acetate influences skin cell turnover, collagen production, and other processes relevant to aging [Source: National Library of Medicine, ].
  • Developing topical treatments: Studies evaluate the efficacy and safety of retinyl acetate in topical formulations for treating conditions like acne, wrinkles, and hyperpigmentation [Source: National Library of Medicine, ].

Retinyl acetate is the acetate ester of retinol (vitamin A alcohol) []. It's found in some fruits, vegetables, and fish. In the human body, it converts to retinol, which is crucial for vision, immune function, cell growth, and development []. Retinyl acetate is generally recognized as safe (GRAS) by the US Food and Drug Administration (FDA) for use in food fortification [].


Molecular Structure Analysis

Retinyl acetate possesses a unique structure. The molecule consists of a β-ionone ring (cyclized structure with four carbon atoms and one oxygen atom) linked to a polyene chain (conjugated double bonds) containing four double bonds. An ester linkage connects the polyene chain to an acetate group (CH3COO) []. This structure allows retinyl acetate to undergo conversion to retinol in the body and contributes to its biological activity [].


Chemical Reactions Analysis

Several chemical reactions involving retinyl acetate are of scientific interest:

  • Hydrolysis: Retinyl acetate reacts with water in a hydrolysis reaction to produce retinol and acetic acid. This reaction is essential for its conversion to the active form (retinol) in the body [].

CH3COORet + H2O -> Retinol + CH3COOH (Equation 1)

  • Esterification: Retinol can be converted back to retinyl acetate through esterification with acetic acid. This reaction is relevant in the production of retinyl acetate for use as a dietary supplement [].

Retinol + CH3COOH -> CH3COORet + H2O (Equation 2) (reversible reaction of Equation 1)

  • Oxidation: Retinyl acetate can undergo oxidation reactions, which can lead to its degradation. Understanding these reactions is crucial for ensuring the stability of retinyl acetate in food products and supplements [].

Physical And Chemical Properties Analysis

  • Melting point: 57-58 °C []
  • Boiling point: 440.5 °C []
  • Solubility: Slightly soluble in water, soluble in oils and organic solvents []
  • Stability: Sensitive to light, heat, and air []

Once ingested, retinyl acetate is hydrolyzed in the intestines to release retinol. Retinol binds to specific receptors in the body, regulating gene expression and influencing various biological processes []. For instance, it plays a vital role in vision by being a precursor to retinal, a molecule essential for light detection in the eye [].

While generally safe in recommended amounts, excessive intake of retinyl acetate can lead to vitamin A toxicity. Symptoms may include headache, nausea, vomiting, birth defects (in pregnant women), and liver damage [].

XLogP3

6.3

Appearance

Assay:≥98%A crystalline solid

UNII

3LE3D9D6OY

GHS Hazard Statements

Aggregated GHS information provided by 347 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 347 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 346 of 347 companies with hazard statement code(s):;
H315 (69.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H360 (56.36%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (43.06%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H413 (61.56%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Retinyl Acetate is a naturally-occurring fatty acid ester form of retinol (vitamin A) with potential antineoplastic and chemopreventive activities. Retinyl acetate binds to and activates retinoid receptors, inducing cell differentiation and decreasing cell proliferation. This agent also inhibits carcinogen-induced neoplastic transformation in some cancer cell types and exhibits immunomodulatory properties. (NCI04)

MeSH Pharmacological Classification

Adjuvants, Immunologic

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Retinoic acid receptor (RAR)
NR1B (RAR) [HSA:5914 5915 5916] [KO:K08527 K08528 K08529]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

64536-04-5
127-47-9
34356-31-5

Wikipedia

Vitamin A acetate

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> Retinoids [PR0109]
Cosmetics -> Skin conditioning

General Manufacturing Information

Retinol, acetate: ACTIVE

Dates

Modify: 2023-09-18

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